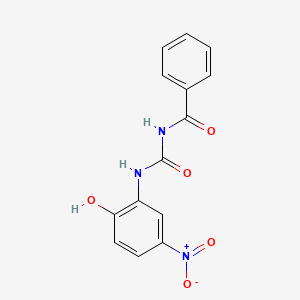

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

Description

BenchChem offers high-quality 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O5/c18-12-7-6-10(17(21)22)8-11(12)15-14(20)16-13(19)9-4-2-1-3-5-9/h1-8,18H,(H2,15,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHWJCSMOPGTDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis and characterization of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

Part 1: Executive Summary & Strategic Overview

Target Analyte: 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

Chemical Class:

This guide details the synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, a specialized scaffold structurally aligned with benzoylurea insecticides (e.g., Lufenuron, Diflubenzuron) and urea-based antineoplastic agents. The presence of the ortho-hydroxyl group on the phenyl ring introduces an intramolecular hydrogen bond donor, significantly influencing the molecule's planarity, solubility, and receptor binding affinity.

Key Technical Challenges:

-

Regioselectivity: Ensuring the urea formation occurs at the amino group of the phenol precursor without protecting the hydroxyl group.

-

Moisture Sensitivity: The benzoyl isocyanate intermediate is highly susceptible to hydrolysis, requiring strictly anhydrous conditions.

-

Purification: Benzoylureas often exhibit poor solubility in common organic solvents, necessitating specific recrystallization strategies.

Part 2: Chemical Identity & Retrosynthetic Analysis

Structural Logic

The molecule consists of three distinct domains:

-

Ring A (Benzoyl): Provides lipophilicity and electron-withdrawing character to the urea carbonyl.

-

Linker (Acylurea): The -CO-NH-CO-NH- bridge is the pharmacophore, facilitating bidentate hydrogen bonding.

-

Ring B (Phenolic): The 2-hydroxy-5-nitrophenyl moiety. The nitro group (position 5) increases acidity and metabolic stability, while the hydroxyl (position 2) allows for pseudo-ring formation via H-bonding with the urea carbonyl.

Retrosynthesis

The most efficient disconnection is at the N-C bond between the benzoyl isocyanate and the aniline derivative.

-

Synthon A: Benzoyl Isocyanate (Generated in situ)

-

Synthon B: 2-Amino-4-nitrophenol (Commercial precursor)

Reaction Pathway:

Part 3: Experimental Synthesis Protocol

Methodology: One-Pot, Two-Step Synthesis via Benzoyl Isocyanate Scale: 10 mmol (Typical Lab Scale)

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[1] | Mass/Vol | Role |

| Benzoyl Chloride | 140.57 | 1.0 | 1.41 g (1.16 mL) | Electrophile Precursor |

| Sodium Cyanate (NaOCN) | 65.01 | 1.2 | 0.78 g | Isocyanate Source |

| 2-Amino-4-nitrophenol | 154.12 | 1.0 | 1.54 g | Nucleophile |

| Dichloromethane (Dry) | - | Solvent | 20 mL | Solvent (Step 1) |

| Acetone (Dry) | - | Solvent | 10 mL | Solvent (Step 2) |

| Tetrabutylammonium Bromide | 322.37 | 0.05 | 0.16 g | Phase Transfer Cat. |

Step-by-Step Procedure

Step 1: Generation of Benzoyl Isocyanate

-

Setup: Equip a 100 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar. Flame-dry the apparatus under nitrogen flow.

-

Activation: Add Sodium Cyanate (0.78 g) and Dry Dichloromethane (20 mL) to the flask.

-

Addition: Add Benzoyl Chloride (1.16 mL) and the phase transfer catalyst (TBAB).

-

Reaction: Reflux the mixture at 40°C for 4–6 hours.

-

Checkpoint: Monitor IR for the appearance of the strong isocyanate peak at ~2250 cm⁻¹ .

-

-

Filtration: Once conversion is complete, cool to room temperature and filter quickly under nitrogen to remove inorganic salts (NaCl). The filtrate contains the reactive Benzoyl Isocyanate .

Step 2: Urea Coupling

-

Preparation: Dissolve 2-Amino-4-nitrophenol (1.54 g) in Dry Acetone (10 mL) . (Note: Acetone is preferred here to solubilize the polar nitrophenol).

-

Coupling: Add the amine solution dropwise to the stirred benzoyl isocyanate filtrate at 0°C (ice bath). The reaction is exothermic.[2]

-

Completion: Allow the mixture to warm to room temperature and stir for 2 hours. A thick precipitate (the target urea) should form.

-

Quenching: If isocyanate remains (check IR), add 1 mL of methanol to quench.

Step 3: Workup & Purification

-

Isolation: Filter the solid precipitate using a Büchner funnel.

-

Washing: Wash the filter cake sequentially with:

-

Cold Dichloromethane (2 x 5 mL) – removes unreacted benzoyl isocyanate/benzamide.

-

Dilute HCl (0.1 M, 5 mL) – removes unreacted amine.

-

Cold Water (2 x 10 mL).

-

-

Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) or Glacial Acetic Acid . Benzoylureas are notoriously insoluble; DMF aids dissolution at high temps.

-

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Part 4: Mechanism & Visualization

The reaction proceeds via a nucleophilic addition of the primary amine to the highly electrophilic central carbon of the isocyanate.

Key Mechanistic Insight: The hydroxyl group on the aniline is less nucleophilic than the amine due to the resonance withdrawal of the nitro group and the inherent lower nucleophilicity of oxygen vs. nitrogen in this context. Therefore, protection of the phenol is typically not required if the stoichiometry is controlled.

Figure 1: Reaction pathway from precursors to the final benzoylurea scaffold.

Part 5: Characterization & Quality Control

Trustworthiness in synthesis relies on rigorous structural validation. Use the following parameters to confirm identity.

Infrared Spectroscopy (FT-IR)

-

Amide I (C=O, Benzoyl): 1680–1700 cm⁻¹ (Sharp, strong).

-

Amide II (C=O, Urea): 1650–1660 cm⁻¹ (Often appears as a shoulder or distinct peak lower than benzoyl).

-

N-H Stretch: 3200–3350 cm⁻¹ (Broadened by H-bonding).

-

Nitro Group: 1530 cm⁻¹ (Asymmetric) and 1340 cm⁻¹ (Symmetric).

-

O-H Stretch: 3400–3500 cm⁻¹ (Often broad/weak due to intramolecular H-bond with urea carbonyl).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆ (Required due to solubility)

| Shift (ppm) | Multiplicity | Integration | Assignment |

| 12.50 | Singlet (Broad) | 1H | Urea NH (Benzoyl side, H-bonded) |

| 11.20 | Singlet | 1H | Urea NH (Aryl side) |

| 10.80 | Singlet (Broad) | 1H | Phenolic -OH |

| 8.90 | Doublet (J=2.5 Hz) | 1H | Ar-H (Pos 6, ortho to Urea/Nitro) |

| 7.90–8.00 | Multiplet | 2H | Benzoyl (ortho) |

| 7.85 | dd (J=9, 2.5 Hz) | 1H | Ar-H (Pos 4, ortho to Nitro) |

| 7.50–7.70 | Multiplet | 3H | Benzoyl (meta/para) |

| 7.10 | Doublet (J=9 Hz) | 1H | Ar-H (Pos 3, ortho to OH) |

Note: The downfield shift of the Urea NH (12.50 ppm) is characteristic of Benzoylureas due to the "pseudo-ring" intramolecular hydrogen bond.

Mass Spectrometry (ESI-MS)

-

Mode: Negative Ion Mode (ESI-) is often more sensitive for nitrophenols/ureas.

-

Expected [M-H]⁻: 300.24 m/z (Calculated MW: 301.25).

-

Fragmentation: Loss of benzamide (121 Da) or isocyanate fragments.

Part 6: Troubleshooting & Safety

Common Failure Modes

-

Symmetrical Urea Formation: If water enters the reaction, Benzoyl Isocyanate hydrolyzes to Benzamide, which can react with remaining isocyanate to form Dibenzoyl Urea.

-

Solution: Ensure all glassware is flame-dried; use anhydrous solvents.

-

-

Low Yield: Often due to the amine attacking the ester carbonyl (rare) or poor solubility preventing precipitation.

-

Solution: Increase concentration; cool to -20°C to force precipitation.

-

Safety (MSDS Highlights)

-

Benzoyl Isocyanate: Lachrymator, sensitizer. Handle in a fume hood.

-

2-Amino-4-nitrophenol: Toxic if swallowed, potential mutagen.

-

Nitro Compounds: Potential explosion hazard if heated to dryness under pressure (though this derivative is generally stable).

References

-

General Synthesis of Benzoylureas

-

Beilstein Journal of Organic Chemistry. "Reaction of 1,2-naphthoquinone with primary amines."[3] (Context on amine reactivity).

-

-

Isocyanate Chemistry & Kinetics

-

BenchChem Technical Guide. "A Comparative Guide to the Kinetic Study of Benzoyl Isocyanate Reactions."

-

-

Structural Characterization (X-Ray/H-Bonding)

-

National Institutes of Health (PMC). "N-Benzoyl-N′-phenylurea: Structure and Bonding."[4]

-

-

Biological Activity (Chitin Inhibition)

-

Taylor & Francis Online. "Development of a New Manufacturing Route for Benzoylphenylureas."[5]

-

-

Purification Protocols

-

BenchChem Support.[6] "Purification of Products from Benzoyl Isocyanate Reactions."

-

Sources

- 1. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Variations in product in reactions of naphthoquinone with primary amines [beilstein-journals.org]

- 4. N-Benzoyl-N'-phenylurea - Wikipedia [en.wikipedia.org]

- 5. tandfonline.com [tandfonline.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

Abstract

This technical guide provides a comprehensive examination of the core physicochemical properties of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. As a member of the benzoylurea class of compounds, which are noted for their diverse biological activities, a thorough understanding of this molecule's properties is critical for its potential development in pharmaceutical and material sciences.[1] This document details the compound's chemical identity, outlines its key physicochemical characteristics, and provides standardized, field-proven experimental protocols for their determination. The narrative emphasizes the causal relationships between molecular structure and observable properties, offering insights for researchers, medicinal chemists, and drug development professionals.

Introduction

Urea and its derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[2] The N,N'-disubstituted urea motif is a privileged scaffold, prized for its ability to form stable hydrogen bonds with biological targets such as protein kinases and receptors.[3] The benzoylurea subclass, specifically, has garnered significant attention, with members exhibiting activities ranging from insecticides that inhibit chitin synthesis to potent anticancer agents that modulate critical signaling pathways.[4]

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea incorporates several key functional groups that are expected to dictate its chemical behavior and biological potential:

-

Benzoyl Group: Confers aromaticity and a potential site for π-π stacking interactions.

-

Urea Linkage: A rigid hydrogen bond donor-acceptor system crucial for target binding.

-

Hydroxyphenyl Group: The phenolic hydroxyl group can act as a hydrogen bond donor and introduces ionizable character.

-

Nitro Group: A strong electron-withdrawing group that significantly influences the acidity of the phenolic proton and the overall electronic profile of the molecule.

Understanding the interplay of these groups through the lens of physicochemical properties like solubility, lipophilicity (LogP), and acidity (pKa) is paramount for predicting the molecule's absorption, distribution, metabolism, and excretion (ADME) profile and for designing rational applications.

Chemical Identity and Structural Properties

A precise definition of the molecule's identity is the foundation for all subsequent analysis.

| Identifier | Value | Source |

| IUPAC Name | 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea | N/A (Constructed) |

| Molecular Formula | C₁₄H₁₁N₃O₅ | N/A (Calculated) |

| Molecular Weight | 301.26 g/mol | N/A (Calculated) |

| CAS Number | Not found | N/A |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)NC(=O)NC2=C(C=C(C=C2)[O-])O | N/A (Constructed) |

| InChI Key | Not available | N/A |

Core Physicochemical Properties: A Summary

The following table summarizes the predicted and key physicochemical properties of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. Direct experimental data for this specific molecule is sparse in the literature; therefore, the subsequent sections will focus on the authoritative methodologies required for their empirical determination.

| Property | Expected Value/Range | Significance in Drug Development |

| Melting Point (°C) | Solid at room temp; likely >150°C | Indicates purity and lattice energy. |

| Aqueous Solubility | Low to Insoluble | Affects bioavailability and formulation. |

| Lipophilicity (LogP) | Moderately lipophilic (Est. 2.0-3.5) | Governs membrane permeability and distribution. |

| pKa (Phenolic -OH) | ~6-8 (Lowered by nitro group) | Determines ionization state at physiological pH. |

| Hydrogen Bond Donors | 3 (Two urea N-H, one phenolic O-H) | Crucial for target binding affinity and specificity.[5] |

| Hydrogen Bond Acceptors | 5 (Two urea C=O, one nitro O, one phenolic O) | Important for solubility and molecular interactions. |

Synthesis and Purification

A plausible and robust synthesis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea can be achieved through a two-step process involving the formation of a benzoyl isocyanate intermediate followed by its reaction with the appropriate aminophenol.

4.1. Proposed Synthetic Pathway

The synthesis proceeds via two main stages:

-

Formation of Benzoyl Isocyanate: Benzamide is reacted with oxalyl chloride to generate benzoyl isocyanate. This is a common method for preparing acyl isocyanates.[6]

-

Urea Formation: The in situ generated benzoyl isocyanate is then reacted with 2-amino-4-nitrophenol. The amine group of the aminophenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate to form the final urea linkage.[7][8]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea|Research Chemical [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 1-(3-Benzoylphenyl)-3-(2-hydroxyethoxy)urea | C16H16N2O4 | CID 75510538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN102532062A - Benzoyl urea compound and synthesis method thereof - Google Patents [patents.google.com]

- 7. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt | MDPI [mdpi.com]

- 8. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea CAS number and IUPAC name

Executive Summary

As a Senior Application Scientist in medicinal and agricultural chemistry, I frequently evaluate specialized organic building blocks that offer unique pharmacophoric properties. 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a highly specialized derivative belonging to the benzoylurea chemical class. Identified by the CAS Registry Number 1820639-05-1[1], this compound integrates the biologically active benzoylurea backbone with a highly polarized 2-hydroxy-5-nitrophenyl moiety. The IUPAC name for this compound is N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide[1].

This whitepaper provides researchers and drug development professionals with a rigorous, causality-driven framework for understanding, synthesizing, and applying this compound in advanced screening libraries or as an intermediate for novel therapeutics.

Physicochemical Profiling

Understanding the fundamental properties of a compound is the first step in formulation and reaction planning. The quantitative data regarding the compound's structural profile are summarized below.

| Property | Value |

| IUPAC Name | N-[(2-hydroxy-5-nitrophenyl)carbamoyl]benzamide |

| CAS Number | 1820639-05-1 |

| Molecular Formula | C14H11N3O5 |

| Molecular Weight | 301.25 g/mol |

| Structural Class | Benzoylurea derivative |

| Hydrogen Bond Donors | 3 (Two urea N-H, one phenolic O-H) |

| Hydrogen Bond Acceptors | 5 (Two carbonyl O, one nitro group, one phenolic O) |

Structural & Mechanistic Insights

The parent structure, N-benzoyl-N'-phenylurea, is the foundational molecule for a major class of commercial insecticides and insect growth regulators that function by inhibiting chitin biosynthesis ()[2].

In the context of 1-benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, the structural modifications introduce new mechanistic possibilities. The nitro group acts as a strong electron-withdrawing group (EWG), which increases the acidity of the adjacent phenolic hydroxyl group and the urea protons. This electronic modulation enhances the molecule's capacity to form robust hydrogen-bonding networks within target protein binding pockets, making it a valuable candidate for kinase inhibition or specialized enzyme modulation.

Figure 1: Mechanistic pathway of target inhibition by benzoylurea derivatives.

Synthesis Methodology & Self-Validating Protocols

The synthesis of benzoylurea derivatives typically avoids the direct use of highly toxic phosgene. Instead, a proven, high-yield methodology involves the reaction of a benzamide with oxalyl chloride to form a reactive benzoyl isocyanate intermediate, followed by nucleophilic addition of an aniline derivative ()[3].

Experimental Protocol: Two-Step Synthesis

Step 1: Generation of Benzoyl Isocyanate

-

Reagent Preparation : Dissolve 1.0 equivalent of benzamide in anhydrous 1,2-dichloroethane (DCE).

-

Addition : Dropwise add 1.2 equivalents of oxalyl chloride at 0°C.

-

Reflux : Heat the mixture to 80°C for 4-5 hours.

-

Causality: Oxalyl chloride acts as a safer phosgene equivalent, driving the condensation-elimination reaction. Heating is required to expel HCl and CO/CO₂ gases, shifting the thermodynamic equilibrium toward the isocyanate.

-

-

Validation (In-Process) : Perform Fourier Transform Infrared (FTIR) spectroscopy on an aliquot. Self-validating mechanism: The reaction is complete when the amide C=O stretch (~1650 cm⁻¹) is entirely replaced by a strong, distinct isocyanate -N=C=O stretch at ~2250 cm⁻¹.

-

Purification : Distill off the solvent and excess oxalyl chloride under reduced pressure to isolate the benzoyl isocyanate.

Step 2: Urea Linkage Formation

-

Coupling : Dissolve the isolated benzoyl isocyanate in anhydrous N,N-dimethylformamide (DMF) or DCE.

-

Nucleophilic Addition : Slowly add 1.0 equivalent of 2-amino-4-nitrophenol at room temperature under a strict nitrogen atmosphere.

-

Causality: The nitrogen atmosphere is critical. Isocyanates are highly hygroscopic; moisture exposure causes rapid hydrolysis to carbamic acid, which decarboxylates to an amine, leading to symmetric urea impurities. Furthermore, the amine group of 2-amino-4-nitrophenol is significantly more nucleophilic than the ortho-hydroxyl group, ensuring regioselective formation of the urea linkage rather than a carbamate.

-

-

Stirring : Maintain the reaction at 30°C for 12-24 hours[3].

-

Workup : Precipitate the product by pouring the mixture into ice-cold water. Filter, wash with cold ethanol, and dry under vacuum.

-

Validation (Final) : Confirm the structure via ¹H NMR (DMSO-d6). Look for the disappearance of the isocyanate peak in IR and the appearance of two distinct urea N-H protons (typically >9.0 ppm due to deshielding) and the phenolic O-H proton.

Figure 2: Two-step synthetic workflow for 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea.

Handling, Stability & Storage

To maintain the scientific integrity of the synthesized compound:

-

Storage : Store in a tightly sealed, light-resistant container at 2-8°C. The nitro-phenolic moiety can be sensitive to prolonged UV exposure, which may induce radical-mediated degradation.

-

Solubility Profile : Highly soluble in polar aprotic solvents (DMSO, DMF) due to the extensive hydrogen-bonding capacity of the urea and hydroxyl groups. It is largely insoluble in water and non-polar hydrocarbons.

References

-

Wikipedia Contributors. "N-Benzoyl-N'-phenylurea." Wikipedia, The Free Encyclopedia. Available at:[Link]

- Google Patents. "CN102532062A - Benzoyl urea compound and synthesis method thereof." Google Patents Database.

Sources

A Guide to the Spectral Analysis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral characteristics of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, a molecule of interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic profile is crucial for its identification, purity assessment, and the elucidation of its structural features. This document will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established spectroscopic principles.

Molecular Structure and Key Features

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The molecule is comprised of a benzoyl group linked to a urea bridge, which in turn is substituted with a 2-hydroxy-5-nitrophenyl moiety. This arrangement includes two aromatic rings with different substitution patterns, a urea linker with two amide-like protons, a phenolic hydroxyl group, and a nitro group. Each of these features will manifest in a characteristic manner in the NMR, IR, and MS spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, both ¹H and ¹³C NMR will provide a wealth of structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is expected to show a series of distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Notes |

| -OH (phenolic) | 10.0 - 12.0 | Singlet (broad) | - | The acidic proton of the hydroxyl group often appears as a broad singlet and its chemical shift can be concentration and solvent dependent. |

| -NH (urea, adjacent to benzoyl) | 9.0 - 10.0 | Singlet (broad) | - | Amide protons often exhibit broad signals due to quadrupole broadening and exchange. |

| -NH (urea, adjacent to nitrophenyl) | 8.5 - 9.5 | Singlet (broad) | - | Similar to the other amide proton, this signal is expected to be a broad singlet. |

| Aromatic (nitrophenyl ring) | 8.0 - 8.5 | Multiplet | ortho, meta | The protons on the nitrophenyl ring will be deshielded due to the electron-withdrawing nitro group and will show characteristic splitting patterns based on their positions relative to the other substituents. |

| Aromatic (benzoyl ring) | 7.4 - 7.8 | Multiplet | ortho, meta, para | The protons on the benzoyl ring will appear as a complex multiplet in the aromatic region. |

Causality Behind Chemical Shift Predictions:

-

-OH and -NH Protons: The protons on the hydroxyl and urea groups are acidic and their chemical shifts are highly dependent on hydrogen bonding, solvent, and temperature. They are typically downfield due to being attached to electronegative atoms (oxygen and nitrogen).

-

Aromatic Protons: The electron-withdrawing nature of the nitro group and the carbonyl group causes a deshielding effect on the protons of both aromatic rings, shifting their signals downfield. The specific substitution pattern on the 2-hydroxy-5-nitrophenyl ring will lead to a predictable splitting pattern, likely an AMX system, which can be analyzed to confirm the substitution pattern.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) | Notes |

| C=O (benzoyl) | 165 - 175 | The carbonyl carbon of the benzoyl group is expected in this region. |

| C=O (urea) | 150 - 160 | The urea carbonyl carbon is typically found at a slightly higher field than an amide carbonyl. |

| Aromatic (C-OH) | 150 - 160 | The carbon attached to the hydroxyl group will be shifted downfield. |

| Aromatic (C-NO₂) | 140 - 150 | The carbon bearing the nitro group will also be significantly deshielded. |

| Aromatic (other) | 110 - 140 | The remaining aromatic carbons will appear in this range, with their specific shifts dependent on the electronic effects of the substituents. |

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[1] DMSO-d₆ is often a good choice for urea derivatives due to its ability to dissolve a wide range of compounds and to slow down the exchange of acidic protons, leading to sharper -NH and -OH signals.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[1]

-

Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ¹³C NMR spectrum, a proton-decoupled experiment is typically performed to simplify the spectrum to a single peak for each unique carbon.

-

Data Processing: Process the raw data using Fourier transformation, phase correction, and baseline correction to obtain the final spectra.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Notes |

| 3500 - 3300 | O-H stretch | Phenolic -OH | This peak is often broad due to hydrogen bonding. |

| 3400 - 3200 | N-H stretch | Urea -NH | Two bands may be observed for the symmetric and asymmetric stretching of the N-H bonds.[3] |

| 1700 - 1660 | C=O stretch | Benzoyl C=O | This is a strong, sharp absorption characteristic of an amide I band. |

| 1660 - 1630 | C=O stretch | Urea C=O | The urea carbonyl stretch (Amide I band) is also a strong absorption. |

| 1600 - 1450 | C=C stretch | Aromatic rings | Multiple bands are expected in this region due to the vibrations of the two aromatic rings. |

| 1550 - 1475 | N-O asymmetric stretch | Nitro group | A strong absorption characteristic of aromatic nitro compounds.[4][5] |

| 1360 - 1290 | N-O symmetric stretch | Nitro group | Another strong absorption for the nitro group.[4][5] |

| 1250 - 1000 | C-N stretch | Urea and Amide | C-N stretching vibrations will appear in this region.[6] |

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. A small amount of the compound is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).[1]

-

Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is used. A background spectrum of the KBr pellet or the empty salt plate is recorded first.[2]

-

Data Acquisition: The sample is placed in the spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Fragmentation Pattern:

The fragmentation of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea in an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer is expected to proceed through several characteristic pathways.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

-

Formation of Benzoyl Cation: A common fragmentation pathway for benzoyl derivatives is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable benzoyl cation (C₆H₅CO⁺) at a mass-to-charge ratio (m/z) of 105. This is often a prominent peak in the spectrum.[7]

-

Formation of Phenyl Cation: The benzoyl cation can further lose a neutral carbon monoxide (CO) molecule to form the phenyl cation (C₆H₅⁺) at m/z 77.[7]

-

Cleavage of the Urea Bridge: The urea linkage can also cleave, leading to fragments corresponding to the benzoyl isocyanate radical cation and the 2-hydroxy-5-nitrophenylamine radical cation, or their corresponding neutral and charged fragments.

-

Loss of Nitro Group: The nitro group can be lost as NO₂ (46 Da) or NO (30 Da). The loss of neutral molecules such as HNO₂ is a characteristic fragmentation for some benzoylurea insecticides.[8]

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). For a relatively non-volatile compound like this, LC-MS is generally preferred.[7]

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, as it is less likely to cause extensive fragmentation and will likely show a clear molecular ion peak.[8]

-

Mass Analysis: A quadrupole or ion trap mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.[7]

-

Tandem MS (MS/MS): To gain more structural information, tandem mass spectrometry can be employed. The molecular ion is selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum, which can help in elucidating the structure of the molecule.[9]

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The comprehensive spectral analysis of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea through NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. By understanding the expected spectral features and the underlying principles, researchers can confidently identify and characterize this molecule, paving the way for its further investigation and application in various scientific disciplines.

References

-

Yang, X., Xia, Y., Liao, X., Zuo, Y., Liao, Y., & Liu, H. (2006). Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry. Talanta, 70(1), 75–87. [Link]

-

Yang, X., et al. (2006). Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry. Semantic Scholar. [Link]

-

Refat, M. S., et al. (2015). Synthesis of some Benzoylthiourea and Benzoylurea Derivatives as Insect Growth Regulators and Study of their Toxicity Impacts on Spodoptera littorals (Bosid.). Middle East Journal of Applied Sciences, 5(2), 404-410. [Link]

-

MDPI. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. [Link]

-

Quora. On the basis of NMR spectroscopy, how will you distinguish o-nitrophenol and p-nitrophenol? [Link]

-

ResearchGate. FTIR Spectrum of pure Urea. [Link]

-

MDPI. Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. [Link]

-

ResearchGate. Chemical structures of benzoylurea compounds. [Link]

-

Doc Brown's Advanced Organic Chemistry. Infrared spectrum of urea. [Link]

-

University of Calgary. Spectroscopy Tutorial: Nitro Groups. [Link]

-

Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Infrared spectra of urea (U) and its complexes. [Link]

-

PubMed. Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Fragmentation study and analysis of benzoylurea insecticides and their analogs by liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of benzoylurea insecticides in food by pressurized liquid extraction and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

Abstract

This technical guide provides a comprehensive overview of the methodologies and critical considerations for evaluating the solubility and stability of the novel compound 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea. Intended for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings and practical applications of solubility and stability testing. It offers detailed experimental protocols, data interpretation strategies, and insights into the causal relationships between solvent properties and compound behavior. The guide is structured to provide a robust framework for characterizing this and similar molecules, ensuring scientific integrity and supporting regulatory compliance.

Introduction: The Significance of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea in Drug Development

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a molecule of significant interest, belonging to the benzoylurea class of compounds. The urea functional group is a privileged scaffold in medicinal chemistry, known for its ability to form strong hydrogen bonds with biological targets.[1][2] The presence of a benzoyl group, a hydroxylated phenyl ring, and a nitro group suggests a complex physicochemical profile that warrants thorough investigation. The nitroaromatic moiety, in particular, can influence the compound's acidity, reactivity, and potential for specific degradation pathways.

The solubility and stability of an active pharmaceutical ingredient (API) are critical determinants of its therapeutic efficacy and safety.[3] Poor aqueous solubility can lead to low bioavailability, while instability can result in the formation of potentially toxic degradation products and a shortened shelf-life.[4][5] Therefore, a comprehensive understanding of these properties is paramount during the early stages of drug development to guide formulation strategies and establish appropriate storage conditions.[3][5][6]

This guide will provide a detailed exploration of the experimental procedures required to characterize the solubility and stability of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, with a focus on generating reliable and reproducible data.

Solubility Determination: A Foundation for Formulation

Aqueous solubility is a fundamental physicochemical parameter that dictates the dissolution rate and subsequent absorption of an orally administered drug.[3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, providing a framework for predicting their in vivo performance.[7][8]

Theoretical Considerations

The solubility of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is expected to be influenced by several factors:

-

pH: The presence of a phenolic hydroxyl group and potentially acidic N-H protons on the urea moiety suggests that the compound's solubility will be pH-dependent. At pH values above the pKa of the acidic protons, the compound will exist in its more soluble ionized form.

-

Solvent Polarity: The molecule possesses both polar (urea, hydroxyl, nitro) and non-polar (benzoyl, phenyl) regions, indicating that its solubility will vary significantly across solvents of different polarities. Polar solvents are expected to be more effective at solvating the polar functional groups.

-

Temperature: Solubility is generally an endothermic process for solid solutes, meaning that it tends to increase with temperature.

Experimental Protocol: Equilibrium Shake-Flask Method

The equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Objective: To determine the equilibrium solubility of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea in various solvents and buffer systems.

Materials:

-

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea (purity >99%)

-

A range of solvents:

-

Purified water

-

pH 1.2 HCl buffer

-

pH 4.5 Acetate buffer

-

pH 6.8 Phosphate buffer[9]

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl sulfoxide (DMSO)

-

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea to a series of vials, each containing a known volume of the respective solvent or buffer. The presence of excess solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) and agitation speed.[7] Allow the samples to equilibrate for a sufficient period (typically 24-72 hours).[7]

-

Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Carefully withdraw an aliquot of the supernatant without disturbing the solid.

-

Separation of Solid: Centrifuge the collected aliquot to pellet any remaining suspended particles.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter to remove any fine particles.

-

Dilution: Dilute the filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Data Presentation:

| Solvent/Buffer System | pH | Temperature (°C) | Solubility (mg/mL) - Hypothetical Data |

| Purified Water | ~7.0 | 25 | 0.05 |

| 0.1 N HCl | 1.2 | 37 | 0.02 |

| Acetate Buffer | 4.5 | 37 | 0.15 |

| Phosphate Buffer | 6.8 | 37 | 0.50 |

| Methanol | N/A | 25 | 15.2 |

| Ethanol | N/A | 25 | 8.5 |

| Acetonitrile | N/A | 25 | 5.1 |

| DMSO | N/A | 25 | >100 |

Workflow for Solubility Determination

Caption: Workflow for Equilibrium Solubility Determination.

Stability Assessment: Ensuring Product Integrity

Stability testing is crucial for identifying potential degradation products and establishing the shelf-life of a drug substance.[4] Forced degradation studies, also known as stress testing, are an integral part of this process.[5][6][10] These studies involve subjecting the API to harsh conditions to accelerate its degradation, thereby providing insights into its intrinsic stability and helping to develop stability-indicating analytical methods.[4][5][6][10][11][12]

Theoretical Degradation Pathways

Based on the structure of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea, several degradation pathways can be anticipated:

-

Hydrolysis: The urea and amide linkages are susceptible to hydrolysis under acidic or basic conditions, potentially cleaving the molecule into its constituent amines and carboxylic acids.

-

Oxidation: The phenolic hydroxyl group and the phenyl rings could be susceptible to oxidation, leading to the formation of quinone-like structures or other oxidized products.

-

Photolysis: The nitroaromatic moiety can absorb UV light, potentially leading to photochemical reactions and degradation.[13]

-

Thermal Degradation: High temperatures can induce decomposition of the molecule.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation profile of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea under various stress conditions and to develop a stability-indicating HPLC method.

Materials:

-

1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Oven

-

HPLC system with a photodiode array (PDA) detector

Procedure:

-

Sample Preparation: Prepare stock solutions of the API in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the API solution with 0.1 N HCl and heat at 60°C for a specified time.

-

Basic Hydrolysis: Treat the API solution with 0.1 N NaOH at room temperature for a specified time.

-

Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid API to dry heat at 80°C for a specified time.

-

Photolytic Degradation: Expose the API solution to UV and visible light in a photostability chamber according to ICH guidelines.

-

-

Neutralization: For the acid and base-stressed samples, neutralize the solutions before analysis.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method. The use of a PDA detector is recommended to assess peak purity and identify potential degradation products.

Data Presentation:

| Stress Condition | Reagent/Condition | Duration | % Degradation (Hypothetical) | Number of Degradants |

| Acidic Hydrolysis | 0.1 N HCl, 60°C | 24 h | 15 | 2 |

| Basic Hydrolysis | 0.1 N NaOH, RT | 8 h | 45 | 3 |

| Oxidation | 3% H₂O₂, RT | 24 h | 10 | 1 |

| Thermal Degradation | 80°C (solid) | 48 h | 5 | 1 |

| Photolytic Degradation | ICH Q1B | 7 days | 20 | 2 |

Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the API due to degradation.[4][11][12] A key feature of such a method is its ability to separate the API from all its degradation products and any process-related impurities.[10][11]

Method Development Strategy

-

Column and Mobile Phase Screening: A reversed-phase HPLC column (e.g., C18) is typically the first choice.[12] A screening of different mobile phase compositions (e.g., acetonitrile/water, methanol/water) and pH values should be performed to achieve optimal separation.

-

Gradient Optimization: A gradient elution is often necessary to separate compounds with a wide range of polarities.[12]

-

Wavelength Selection: The detection wavelength should be chosen to maximize the response for both the API and its degradation products. A PDA detector is invaluable for this purpose.

-

Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10][14]

Potential Degradation Pathway of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea

Caption: Plausible Degradation Pathways.

Conclusion

The systematic evaluation of the solubility and stability of 1-Benzoyl-3-(2-hydroxy-5-nitrophenyl)urea is a critical endeavor in its development as a potential therapeutic agent. This guide has outlined a comprehensive approach, grounded in established scientific principles and regulatory expectations. By following the detailed protocols for solubility determination via the shake-flask method and for stability assessment through forced degradation studies coupled with the development of a stability-indicating HPLC method, researchers can generate the robust data necessary to advance this promising compound through the drug development pipeline. The insights gained from these studies will be instrumental in formulating a safe, effective, and stable drug product.

References

- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.

- Stability Indicating HPLC Method Development: A Review. IRJPMS.

- Stability Indicating HPLC Method Development: A Review. IJPPR.

- Stability Indicating HPLC Method Development and Validation. SciSpace.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Stability-Indicating HPLC Method Development. vscht.cz.

- Annex 4. World Health Organization (WHO).

- Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor.

-

Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed. Available at: [Link]

-

WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy. Available at: [Link]

-

HPLC chromatograms of forced degradation study under different... ResearchGate. Available at: [Link]

-

Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link]

-

Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]

-

Study of the photodegradation of urea-type herbicides by capillary gas chromatography. ResearchGate. Available at: [Link]

Sources

- 1. 1-Benzyl-3-(2-hydroxy-2-phenylpropyl)urea|Research Chemical [benchchem.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lup.lub.lu.se [lup.lub.lu.se]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. biomedres.us [biomedres.us]

- 6. biopharminternational.com [biopharminternational.com]

- 7. raytor.com [raytor.com]

- 8. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. who.int [who.int]

- 10. scispace.com [scispace.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. irjpms.com [irjpms.com]

- 13. researchgate.net [researchgate.net]

- 14. web.vscht.cz [web.vscht.cz]

Beyond Chitin Synthesis: The Expanding Pharmacological Horizon of Novel Benzoylurea Derivatives

Executive Summary

For decades, benzoylurea (BZU) derivatives have been typecast as the "gold standard" of insect growth regulators (IGRs), famously represented by Diflubenzuron. Their mechanism—disrupting chitin synthesis during arthropod molting—was considered highly specific to invertebrates. However, recent chemoproteomic profiling and structure-activity relationship (SAR) studies have shattered this monotherapeutic view.

This guide analyzes the novel biological activities of next-generation benzoylureas. We move beyond the agricultural silo to explore their emergence as dual-target anticancer agents (Tubulin/VEGFR-2 inhibitors) and antimicrobial DNA gyrase inhibitors . This document provides the chemical rationale, validated experimental protocols, and mechanistic insights required to integrate these scaffolds into modern drug discovery pipelines.

Chemical Foundation & Synthesis[1]

The pharmacophore of benzoylureas relies on a

Validated Synthesis Protocol

The most robust method for synthesizing novel BZUs involves the nucleophilic addition of an amine to a benzoyl isocyanate intermediate. This pathway minimizes side reactions compared to the benzoyl chloride + urea route.

Workflow Diagram: General Synthesis Route

Caption: Step-wise synthesis of benzoylureas via the isocyanate intermediate pathway.

Detailed Synthetic Procedure[2]

-

Reagents: 2,6-difluorobenzamide (1.0 eq), Oxalyl chloride (1.2 eq), substituted aniline (1.0 eq).

-

Isocyanate Formation: Dissolve benzamide in dry dichloromethane (DCM). Add oxalyl chloride dropwise under inert atmosphere (N2). Reflux for 14–16 hours until HCl evolution ceases. Critical Control: Monitor by IR spectroscopy for the appearance of the isocyanate peak (~2240 cm⁻¹).

-

Coupling: Cool the isocyanate solution to 0°C. Add the substituted aniline dissolved in DCM dropwise.

-

Workup: Stir at room temperature for 4 hours. Evaporate solvent.[1] Recrystallize from ethanol/DMF to yield the target BZU.

Novel Anticancer Mechanisms: Dual Inhibition

The most significant breakthrough in BZU pharmacology is the discovery of derivatives that act as dual inhibitors of VEGFR-2 and Tubulin . This addresses a major limitation in cancer therapy: drug resistance caused by compensatory angiogenesis.

Mechanism of Action (MOA)

-

Tubulin Polymerization Inhibition: BZUs bind to the colchicine site of tubulin, preventing microtubule assembly. This triggers G2/M phase arrest and subsequent apoptosis.[2]

-

VEGFR-2 Kinase Inhibition: The urea moiety mimics the ATP-binding motif in the kinase domain of VEGFR-2, blocking downstream signaling (PI3K/Akt/mTOR) responsible for angiogenesis.

Mechanistic Pathway Diagram

Caption: Dual-action mechanism of novel BZUs targeting both tumor proliferation and vascularization.

Quantitative Activity Profile

Recent studies (e.g., Compound 19 and 14b series) have quantified this dual activity.

| Compound ID | Target: Tubulin IC50 (µM) | Target: VEGFR-2 IC50 (nM) | Primary Cell Line Effect |

| Compound 19 | 0.76 ± 0.11 | 15.33 ± 2.12 | Taxol-resistant MGC-803 |

| Compound 14b | 0.05 - 0.30 | N/A | MCF-7, HepG2 (M-phase arrest) |

| Compound 6r | Micromolar range | Micromolar range | HGC-27 xenograft inhibition |

Protocol: Tubulin Polymerization Assay

To validate the antimitotic effect of a novel BZU, use a fluorescence-based polymerization assay.

-

Preparation: Suspend purified porcine brain tubulin (>99%) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 10 µM DAPI.

-

Treatment: Add test BZU compound (1–10 µM) or control (Colchicine) to the wells.

-

Initiation: Transfer plate to 37°C to initiate polymerization.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis: A reduction in the Vmax (rate of polymerization) and final fluorescence plateau indicates inhibition.

Antimicrobial Potential: Targeting DNA Gyrase[4][5][6][7]

Beyond cancer, BZUs are being repurposed as antibacterial agents, specifically targeting DNA Gyrase (Subunit B) . This mechanism is distinct from traditional antibiotics, offering a new avenue against resistant strains like MRSA and P. aeruginosa.

Structural Logic

The benzoylurea scaffold shares steric and electrostatic similarities with the quinolone binding motif but interacts with a different pocket on the gyrase enzyme.

-

Key Insight: Substitution on the phenyl ring (e.g., 4-bromo or 2,4-dichloro) significantly enhances binding affinity to the ATPase domain of DNA gyrase.

Protocol: DNA Gyrase Supercoiling Inhibition Assay

Objective: Determine if the BZU inhibits the enzymatic activity of DNA gyrase.

-

Reaction Mix: Combine Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM Spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/ml albumin) with relaxed pBR322 plasmid DNA (0.5 µg).

-

Enzyme: Add 1 unit of E. coli or S. aureus DNA gyrase.

-

Inhibitor: Add novel BZU derivative (serial dilutions).

-

Incubation: Incubate at 37°C for 60 minutes.

-

Termination: Stop reaction with 0.2% SDS and Proteinase K.

-

Visualization: Run samples on a 1% agarose gel.

-

Result: Presence of supercoiled bands = Active enzyme. Presence of only relaxed bands = Inhibition .

-

The Classic Pathway: Chitin Synthesis Inhibition (CHS)

While exploring novel applications, the foundational insecticidal activity remains a critical benchmark for toxicity and specificity.

Protocol: Chitin Synthase Inhibition (Cell-Free)

This assay confirms if the compound acts directly on the enzyme CHS1 or requires metabolic activation.

-

Enzyme Source: Homogenize integuments from Spodoptera frugiperda (or fungal S. cerevisiae) in extraction buffer. Centrifuge at 1000g; use supernatant.

-

Substrate: ³H-UDP-N-acetylglucosamine (UDP-GlcNAc).

-

Reaction: Incubate enzyme extract + BZU + Substrate + Mg²⁺ at 30°C for 90 mins.

-

Filtration: Stop reaction with 10% TCA. Filter precipitate (synthesized chitin) onto glass fiber filters.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Calculation: % Inhibition = [1 - (CPM_treated / CPM_control)] × 100.

-

References

-

Discovery of novel amide derivatives against VEGFR-2/tubulin with potent antitumor and antiangiogenic activity. (2024). Bioorganic Chemistry.

-

Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships. (2008).[3][4] Journal of Medicinal Chemistry.

-

Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors. (2013). PLOS ONE.

-

Antimicrobial Activity and Molecular Docking of Benzoyl-N,N'-dialkylurea against Target Proteins in Microbial Cells. (2023). Universitas Muhammadiyah Surabaya.

-

Discovery of novel flavonoid derivatives targeting VEGFR2 and tubulin with potent anticancer efficacy. (2025).[5] PubMed.

-

Synthesis, Antifungal, and Antibacterial Activities of Novel Benzoylurea Derivatives Containing a Pyrimidine Moiety. (2023). Molecules.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery of novel amide derivatives against VEGFR-2/tubulin with potent antitumor and antiangiogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Benzoylurea derivatives as a novel class of antimitotic agents: synthesis, anticancer activity, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel flavonoid derivatives targeting VEGFR2 and tubulin with potent anticancer efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural & Mechanistic Profiling of Aryl Urea Scaffolds

Executive Summary

The aryl urea pharmacophore represents a "privileged scaffold" in modern medicinal chemistry, most notably recognized for its deployment in Type II kinase inhibitors (e.g., Sorafenib, Regorafenib). However, the utility of this moiety extends beyond simple ATP competition. This guide deconstructs the mechanism of action (MoA) of aryl urea compounds, focusing on their unique ability to stabilize the "DFG-out" kinase conformation and their emerging role as supramolecular anion transporters. By synthesizing structural biology with kinetic validation, we provide a roadmap for rational drug design and rigorous experimental verification.

Structural Basis of Efficacy: The Type II Kinase "Switch"

While Type I inhibitors bind to the active conformation of a kinase (DFG-in), aryl ureas are the archetypal Type II inhibitors . They do not merely compete with ATP; they structurally lock the enzyme in an inactive state.

The DFG-out Conformation

The activation loop of protein kinases contains a conserved Asp-Phe-Gly (DFG) motif.[1][2] In the active state, the Aspartate coordinates magnesium for ATP binding. Aryl ureas induce or stabilize a conformational change where this motif flips 180° (the "DFG-out" state), exposing a hydrophobic allosteric pocket adjacent to the ATP site.

The Urea "Linker" as the Anchor

The efficacy of the aryl urea scaffold stems from its hydrogen-bonding geometry. The urea bridge functions as a directional linker that spans the "gatekeeper" residue.[3]

-

The Glu-Out/Asp-Out H-Bond Network: The two NH groups of the urea moiety act as hydrogen bond donors. One NH donates to the conserved Glutamate (Glu) in the

C-helix, while the other donates to the Aspartate (Asp) of the DFG motif. -

Consequence: This dual H-bonding "glues" the

C-helix and the activation loop together in an inactive conformation, preventing the regulatory spine (R-spine) from assembling.

Mechanism Visualization

The following diagram illustrates the cascade of structural events induced by aryl urea binding.

Figure 1: Structural cascade of Type II inhibition. The urea moiety is the critical 'lock' stabilizing the inactive state.

Beyond Kinases: Supramolecular Anion Transport

While kinase inhibition is the primary clinical application, recent chemical biology research has validated a secondary MoA for aryl ureas: Anionophoresis .

-

Mechanism: The urea functional group is an excellent anion receptor.[4] In lipid bilayers, aryl ureas can self-assemble or act as monomers to bind anions (Cl⁻, HCO₃⁻) via hydrogen bonding.

-

Physiological Impact: This facilitates the passive transport of anions across cell membranes, disrupting natural pH gradients. In oncology, this can lead to mitochondrial uncoupling and the induction of apoptosis independent of kinase signaling.

-

Relevance: This "off-target" effect contributes to the cytotoxicity profile of certain diaryl ureas and is a growing area of interest for overcoming kinase-inhibitor resistance.

Comparative Data: Type I vs. Type II Binding[1][3][5][6]

The following table summarizes the distinct kinetic and structural profiles, crucial for selecting the aryl urea scaffold over other chemotypes.

| Feature | Type I Inhibitors (e.g., Dasatinib) | Type II Inhibitors (Aryl Ureas) |

| Binding Conformation | Active (DFG-in) | Inactive (DFG-out) |

| Selectivity Potential | Low to Moderate (Conserved ATP pocket) | High (Exploits variable allosteric pocket) |

| Kinetics ( | Fast Off-Rates | Slow Off-Rates (Long Residence Time) |

| Key Interaction | Hinge region H-bonds | Urea-mediated H-bonds to Glu/Asp |

| In Vivo Correlation | Correlates with IC50 | Correlates with Residence Time ( |

Experimental Protocols for MoA Validation

To rigorously validate the aryl urea mechanism, researchers must move beyond simple IC50 assays. The following protocols establish the structural and kinetic proof of mechanism.

Protocol A: Surface Plasmon Resonance (SPR) for Residence Time

Rationale: Aryl ureas often exhibit slow dissociation rates (

Workflow:

-

Immobilization: Covalently couple the Target Kinase (e.g., c-Kit, VEGFR) to a CM5 sensor chip via amine coupling. Target density should be low (<2000 RU) to prevent mass transport limitations.

-

Analyte Preparation: Prepare a concentration series of the aryl urea compound in running buffer (HBS-EP+ with 1-5% DMSO). Ensure DMSO matching between running buffer and samples to minimize bulk refractive index errors.

-

Association Phase: Inject analyte for 120–180 seconds to allow binding to reach equilibrium.

-

Dissociation Phase (Critical): Switch to running buffer and monitor dissociation for at least 1200 seconds . Note: Type II inhibitors may require significantly longer dissociation times than standard compounds.

-

Regeneration: Use mild conditions (e.g., 10mM Glycine pH 2.5) to remove remaining ligand without denaturing the kinase.

-

Analysis: Fit data to a 1:1 Langmuir binding model to extract

and

Protocol B: X-Ray Crystallography (The Gold Standard)

Rationale: Unequivocal proof of the DFG-out conformation requires structural visualization.

-

Co-crystallization: Incubate the kinase domain (approx. 10 mg/mL) with the aryl urea (in 5-fold molar excess) for 1 hour prior to setting up drops.

-

Screening: Use vapor diffusion (hanging drop) methods.

-

Diffraction & Refinement: Collect data at a synchrotron source.

-

Validation Check: Specifically examine the electron density map (

) around the DFG motif.-

Success Criteria: The Phenylalanine (F) side chain of the DFG motif should occupy the ATP binding site (blocking ATP), and the Urea nitrogens should show clear H-bond distances (2.8–3.2 Å) to the conserved Glu and Asp residues.

-

Experimental Workflow Diagram

Figure 2: Validation pipeline. Note that SPR precedes crystallography to filter for high-affinity, slow-dissociating binders.

References

-

Wilhelm, S., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery. [Link]

-

Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations.[9] Nature Chemical Biology. [Link]

-

Copeland, R. A., Pompliano, D. L., & Meek, T. D. (2006). Drug–target residence time and its implications for lead optimization. Nature Reviews Drug Discovery. [Link]

-

Busschaert, N., et al. (2017). Synthetic transporters for anions.[4][10][11] Chemical Reviews. [Link]

-

Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell. [Link]

Sources

- 1. Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Validated Type II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aryl urea substituted fatty acids: a new class of protonophoric mitochondrial uncoupler that utilises a synthetic anion transporter - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. criver.com [criver.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthetic ion transporters can induce apoptosis by facilitating chloride anion transport into cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

literature review of substituted benzoylphenylurea compounds

From Chitin Synthesis Inhibitors to Multi-Kinase Modulators

Executive Summary

Substituted benzoylphenylureas (BPUs) represent a privileged scaffold in medicinal and agrochemical chemistry.[1][2] Originally developed as Insect Growth Regulators (IGRs) in the 1970s (e.g., Diflubenzuron), these compounds act as Chitin Synthesis Inhibitors (CSIs), disrupting the molting process in arthropods with high selectivity. Recent advancements have repurposed the BPU pharmacophore for oncology, revealing potent inhibition of VEGFR2, Src kinases, and tubulin polymerization. This guide provides a technical analysis of BPU synthesis, structure-activity relationships (SAR), and experimental protocols for validation in both entomological and oncological contexts.

Chemical Architecture & Structure-Activity Relationship (SAR)

The BPU scaffold consists of a benzoyl moiety connected to a phenyl ring via a urea bridge. The biological activity is strictly governed by the electronic and steric properties of substituents on two key domains: the Benzoyl Ring (Ring A) and the Aniline Ring (Ring B) .

The "Warhead" (Ring A)

-

2,6-Difluoro Substitution: In agrochemicals, the presence of fluorine atoms at the 2 and 6 positions of the benzoyl ring is critical. This substitution increases lipophilicity and metabolic stability while twisting the conformation of the urea bridge to optimize binding with the chitin synthase complex.

-

Electronic Effects: Electron-withdrawing groups (EWGs) generally enhance insecticidal potency by increasing the acidity of the urea protons, facilitating hydrogen bonding with target receptors.

The "Tail" (Ring B)

-

Agrochemicals: Para-substituents such as trifluoromethoxy (-OCF3), chlorine, or bulky fluoro-alkoxy groups (e.g., in Lufenuron) improve cuticular penetration and affinity for the sulfonylurea receptor (SUR).

-

Pharmaceuticals: For anticancer activity, Ring B is often modified with heterocyclic moieties (e.g., pyridines, pyrimidines) or solubilizing groups (e.g., morpholine) to target specific kinases (VEGFR, Raf) or tubulin.

Mechanisms of Action: A Dual-Domain Analysis

Entomological: Chitin Synthesis Inhibition (CSI)

BPUs do not kill insects immediately; they arrest development during molting (ecdysis).

-

Primary Target: Chitin Synthase 1 (CHS1).[2] BPUs block the polymerization of N-acetylglucosamine (GlcNAc) into chitin microfibrils.[2]

-

Secondary Target: Sulfonylurea Receptor (SUR).[3][4] Evidence suggests BPUs may bind to SURs on the endoplasmic reticulum, disrupting vesicle trafficking required for chitin secretion.

Oncological: Kinase & Tubulin Modulation

In mammalian cells, specific BPU derivatives (e.g., compounds like F13 or KX2-391 ) bypass the chitin pathway (which mammals lack) and target:

-

Tubulin: Binding to the colchicine site, inhibiting polymerization and causing mitotic arrest.

-

Kinases: ATP-competitive inhibition of VEGFR2 and Src kinases, blocking angiogenesis and tumor proliferation.

Visualization: Mechanism of Action Logic

Caption: Dual mechanistic pathways of BPUs targeting Chitin Synthase in insects (left) and Tubulin/Kinases in mammalian cancer cells (right).

High-Fidelity Synthesis Protocol

The most robust method for synthesizing substituted BPUs is the Benzoyl Isocyanate Route .[1] This method avoids the use of phosgene gas and typically proceeds in high yields (>85%).

Reaction Logic

-

Activation: Benzamide is treated with oxalyl chloride to generate benzoyl isocyanate in situ.[1]

-

Coupling: The isocyanate reacts with a substituted aniline to form the urea linkage.

Step-by-Step Protocol

Reagents:

-

Substituted Benzamide (1.0 eq)

-

Oxalyl Chloride (1.2 eq)

-

Substituted Aniline (1.0 eq)

-

Solvent: 1,2-Dichloroethane (DCE) or Toluene (Anhydrous)

Procedure:

-

Isocyanate Generation:

-

Charge a flame-dried round-bottom flask with substituted benzamide (e.g., 2,6-difluorobenzamide) and anhydrous DCE under Nitrogen atmosphere.

-

Add Oxalyl Chloride dropwise at room temperature.

-

Reflux the mixture for 2–4 hours. Evolution of HCl gas indicates reaction progress.

-

Checkpoint: Monitor by IR spectroscopy. Disappearance of the amide N-H stretch and appearance of the isocyanate peak (~2250 cm⁻¹) confirms conversion.

-

-

Solvent Swap (Optional but Recommended):

-

Remove excess oxalyl chloride and solvent under reduced pressure to yield the crude benzoyl isocyanate residue.

-

Redissolve in fresh anhydrous DCE.

-

-

Coupling:

-

Cool the solution to 0°C.

-

Add the substituted aniline (dissolved in DCE) dropwise over 30 minutes.

-

Allow to warm to room temperature and stir for 4–12 hours.

-

-

Purification:

-

The product often precipitates out of the solution. Filter the solid.

-

Wash with cold ether and recrystallize from Ethanol/DMF if necessary.

-

Visualization: Synthesis Workflow

Caption: Step-by-step synthesis workflow via the in-situ benzoyl isocyanate generation method.[1]

Comparative Activity Data

The table below contrasts the activity profiles of classical agrochemical BPUs with emerging pharmaceutical derivatives.

| Compound Class | Representative Agent | Target | Key Substituents (Ring A / Ring B) | Activity Metric |

| Insecticide | Diflubenzuron | Chitin Synthase 1 | 2,6-difluoro / 4-chloro | LC50 (Larvae): < 1.0 ppm |

| Insecticide | Lufenuron | Chitin Synthase 1 | 2,6-difluoro / 2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy) | LC50 (S. littoralis): 0.05 ppm |

| Anticancer | F13 | Tubulin | 4-methoxy / 3-bromoacetamino | IC50 (HT-1080): ~1.0 µg/mL |

| Anticancer | KX2-391 | Src Kinase | (Peptidomimetic Scaffold) | IC50 (Src): 25 nM |

| Anticancer | Sulfur Analog 6n | Tubulin | 2-nitro / 4-(5-bromopyrimidin-2-ylsulfanyl) | IC50 (Tubulin): 2.1 µM |

Experimental Validation Protocols

Chitin Synthesis Inhibition Assay (In Vitro)

To validate BPU activity in insects without using live larvae, a cell-free chitin synthesis assay is used.

-

Preparation: Isolate integument tissue from Trichoplusia ni (Cabbage Looper) larvae.

-

Incubation: Homogenize tissue in buffer containing Magnesium and UDP-[14C]-N-acetylglucosamine (substrate).

-

Treatment: Add BPU test compound (dissolved in DMSO) at varying concentrations (0.1 nM – 10 µM).

-

Measurement: Incubate at 30°C for 60 mins. Stop reaction with TCA. Filter the precipitate (Chitin) and measure radioactivity via liquid scintillation counting.

-

Result: Calculate IC50 based on the reduction of [14C]-GlcNAc incorporation compared to control.

Cytotoxicity Assay (MTT) for Anticancer BPUs

-

Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in 96-well plates (5,000 cells/well).

-

Treatment: Treat with BPU derivatives for 48–72 hours.

-

Development: Add MTT reagent (0.5 mg/mL). Incubate for 4 hours.

-

Solubilization: Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm.

References

-

Sun, R., et al. (2015). Benzoylurea Chitin Synthesis Inhibitors.[4][5] Journal of Agricultural and Food Chemistry. Link

-

BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of N-Benzoyl Ureas via Benzoyl Isocyanate. Link

-

Jiang, L., et al. (2010). The benzoylurea derivative F13 inhibits cell growth... in fibrosarcoma HT-1080 cells.[6] Anti-Cancer Drugs.[1][6][7][8][9] Link

-

Hallur, G., et al. (2006). Benzoylphenylurea sulfur analogues with potent antitumor activity.[7] Journal of Medicinal Chemistry. Link

-

Mohamed, K.I., et al. (2021). Insights on Cancer Cell Inhibition... of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Chemistry. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. scilit.com [scilit.com]

- 4. Benzoylurea Chitin Synthesis Inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Benzoylurea Chitin Synthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The benzoylurea derivative F13 inhibits cell growth, migration and invasion through inducing expression of ERK1/2-mediated RECK in fibrosarcoma HT-1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzoylphenylurea sulfur analogues with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. Synthesis and activity evaluation of benzoylurea derivatives as potential antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Discovery and Synthesis of Heterocyclic Urea Compounds

Topic: Discovery and Synthesis of New Heterocyclic Urea Compounds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

The urea moiety (

For the application scientist, the challenge lies not just in the synthesis, but in the controlled construction of unsymmetrical heterocyclic ureas . Traditional methods often suffer from low selectivity (yielding symmetrical byproducts) or require handling hazardous phosgene gas. This guide outlines a dual-strategy approach: a robust, scalable Classical Isocyanate Protocol for immediate library generation, and a Palladium-Catalyzed Oxidative Carbonylation route for green, phosgene-free synthesis.

Strategic Design: Structure-Activity Relationship (SAR)

Before initiating synthesis, one must understand the structural logic. In Type II kinase inhibitors, the urea linker acts as a "molecular glue," stabilizing the inactive (DFG-out) conformation of the enzyme.

The Pharmacophore Logic

-

The Linker (Urea): Forms bidentate H-bonds with the conserved Glutamate (αC-helix) and Aspartate (DFG motif).

-

The Head (Heterocycle): Typically a pyridine, pyrimidine, or indazole. It occupies the ATP-binding pocket and ensures solubility.

-

The Tail (Hydrophobic Aryl): Extends into the allosteric hydrophobic back pocket, providing selectivity.

Visualization: SAR Logic of Kinase Inhibitors

Figure 1: Structural logic dictating the design of heterocyclic urea inhibitors. The central urea bridge is the anchor, while flanking groups determine solubility and specificity.

Synthetic Methodologies

Method A: The Modified Curtius/Isocyanate Route (High Reliability)